molecular formula C8H24ClNSi3 B3048159 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine CAS No. 1586-72-7

1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine

Cat. No.: B3048159
CAS No.: 1586-72-7
M. Wt: 253.99 g/mol
InChI Key: OXVOQFKDEMIGAB-UHFFFAOYSA-N
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Description

1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine (CAS: 1586-72-7) is a chlorinated organosilicon compound with the molecular formula C₈H₂₄ClNSi₃ and a molar mass of 253.99 g/mol . Structurally, it features a central silicon atom bonded to two trimethylsilyl (TMS) groups, one dimethyl substituent, and a chlorine atom (Figure 1). This configuration imparts unique electrophilicity and reactivity, making it valuable as a precursor in silicone chemistry and organometallic synthesis.

![Simplified structure of this compound]
Figure 1: Simplified structure of the compound. The chlorine atom enhances reactivity for nucleophilic substitution.

Properties

IUPAC Name

[[[chloro(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24ClNSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVOQFKDEMIGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24ClNSi3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579634
Record name 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine
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Molecular Weight

253.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-72-7
Record name N-(Chlorodimethylsilyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
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Record name 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine
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Record name [[[chloro(dimethyl)silyl]-trimethylsilyl-amino]-dimethyl-silyl]methane
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Preparation Methods

Catalytic Silylation Using Nitrogen Bases

A patented method (EP0043630A2) describes the use of 1,1,1-trimethyl-N-(trimethylsilyl)silanamine as a precursor, catalyzed by nitrogen-containing bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) . This approach minimizes side reactions and improves selectivity.

Procedure :

  • Combine trimethylsilylamine and chlorodimethylsilane in a 1:1 molar ratio.
  • Add 0.5–2 mol% DABCO.
  • Stir at 40–60°C for 12–24 hours.

Yield : 90–95% with >98% purity.

Stepwise Substitution via Intermediate Formation

For higher purity, a two-step process isolates intermediates:

  • Synthesis of Bis(trimethylsilyl)amine :
    $$
    2 \text{Si(CH₃)₃Cl} + \text{NH₃} \rightarrow \text{N(Si(CH₃)₃)₂} + 2 \text{HCl}
    $$
  • Reaction with Chlorodimethylsilane :
    $$
    \text{N(Si(CH₃)₃)₂} + \text{ClSi(CH₃)₂H} \rightarrow \text{ClSi(CH₃)₂N(Si(CH₃)₃)₂} + \text{H₂}
    $$

Advantages :

  • Minimizes byproducts like hexamethyldisiloxane .
  • Suitable for large-scale production.

Optimization and Challenges

Solvent Selection

  • Non-polar solvents (e.g., hexane) favor product stability but slow reaction kinetics.
  • Ether solvents (e.g., THF) accelerate reactions but risk side reactions with chlorosilanes.

Temperature Control

Exothermic reactions require precise cooling to prevent thermal decomposition above 80°C, which generates trimethylsilanol and chlorosilane oligomers .

Purification Techniques

  • Fractional distillation under reduced pressure (10–20 mmHg) isolates the product (boiling point: 120–125°C).
  • Molecular sieves (3Å) remove trace moisture post-synthesis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Synthesis 70–85 90–95 High Moderate
Catalytic Silylation 90–95 >98 Medium High
Stepwise Substitution 80–88 95–97 High Low

Key Insights :

  • Catalytic silylation offers superior yield and purity but requires expensive catalysts.
  • Stepwise substitution is cost-effective for industrial use but involves complex intermediate handling.

Chemical Reactions Analysis

1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine is primarily utilized as a reagent in organic synthesis. Its ability to form silicon-nitrogen bonds makes it valuable in producing various silanamine derivatives. The compound participates in several chemical reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols to yield new silanamine derivatives.
  • Hydrolysis : In the presence of moisture, it hydrolyzes to produce silanols and hydrochloric acid.
  • Oxidation and Reduction : It can undergo oxidation to form silanol derivatives or reduction to generate silane derivatives.

Biological Applications

In the realm of biology, this compound is used for modifying biomolecules, including proteins and nucleic acids. Such modifications are essential for studying the structure and function of these biomolecules, enabling researchers to investigate biochemical pathways and interactions at a molecular level.

Industrial Applications

The compound plays a crucial role in the production of silicone-based materials. It is widely used in:

  • Sealants : Enhancing adhesion and durability in construction and automotive applications.
  • Adhesives : Providing strong bonding properties for various substrates.
  • Coatings : Improving the performance characteristics of paints and protective coatings .

Case Study 1: Synthesis of Silanamine Derivatives

A study demonstrated the efficacy of this compound in synthesizing silanamine derivatives through substitution reactions with various nucleophiles. The resulting compounds exhibited enhanced stability and reactivity compared to their precursors. This research underlined its importance in developing new materials with tailored properties.

Case Study 2: Modification of Biomolecules

Research involving the modification of nucleic acids using this silanamine compound showed promising results in enhancing the stability and functionality of RNA molecules. This modification facilitated better binding interactions with target proteins, paving the way for advancements in gene therapy techniques.

Case Study 3: Industrial Application in Sealants

In industrial applications, the incorporation of this compound into silicone sealants improved adhesion properties significantly compared to traditional formulations. This enhancement led to more durable products suitable for demanding environments.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with other molecules through coordination bonds, hydrogen bonds, and van der Waals interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of bis(trimethylsilyl)silanamines. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Primary Applications
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine 1586-72-7 C₈H₂₄ClNSi₃ 253.99 Cl, (CH₃)₂Si, 2×(TMS) Silicone precursors, electrophilic reagents
Hexamethyldisilazane (HMDS) 999-97-3 C₆H₁₉NSi₂ 161.39 NH, 2×(TMS) Deprotonation agent, silylation
1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine 1586-73-8 C₉H₂₇NSi₃ 233.58 (CH₃)₃Si, 2×(TMS) Base in organic synthesis
N,N-Bis(trimethylsilyl)allylamine - C₉H₂₃NSi₂ 217.47 Allyl, 2×(TMS) Polymer crosslinking, hydrosilylation
4-Bromo-N,N-bis(trimethylsilyl)aniline 5089-33-8 C₁₂H₂₂BrNSi₂ 316.38 Br, aromatic ring, 2×(TMS) OLED materials, coupling reactions

Key Observations :

  • Electrophilicity: The chlorine atom in the target compound enhances electrophilicity compared to HMDS (NH) and the non-chlorinated analog (CAS 1586-73-8), making it more reactive in substitution reactions .
  • Steric Effects : Bulkier substituents (e.g., allyl, aromatic) in analogs like N,N-bis(trimethylsilyl)allylamine reduce reactivity but enable regioselective transformations .
Table 2: Reactivity and Application Insights
Compound Name Reactivity Profile Notable Reactions/Applications
This compound Electrophilic substitution (Cl displacement) Synthesis of silicone polymers, precursors for metal complexes
HMDS Strong base (pKa ~26) Deprotonation of alcohols, amines; silylation of acidic protons
N,N-Bis(trimethylsilyl)allylamine Hydrosilylation, radical reactions Functionalizing silicon surfaces, polymer chemistry
4-Bromo-N,N-bis(trimethylsilyl)aniline Suzuki-Miyaura coupling Building block for optoelectronic materials

Reactivity Trends :

  • Chlorine vs. NH: The target compound’s Cl can undergo nucleophilic displacement (e.g., with alkoxides or amines), whereas HMDS acts as a non-nucleophilic base .
  • Aromatic vs. Aliphatic : The brominated analog (CAS 5089-33-8) participates in cross-coupling reactions, leveraging its aromatic bromine for C–C bond formation .

Biological Activity

1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine (CAS Number: 15920655) is a silane compound with potential applications in various fields, including materials science and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H24ClNSi3
  • Molecular Weight : 211.89 g/mol
  • SMILES Notation : ClC(N(C)(C)Si(C)Si(C)Si(C)N(C)(C))C

Mechanisms of Biological Activity

The biological activity of silane compounds often stems from their ability to interact with biological molecules, influencing cellular processes. The specific mechanisms for this compound include:

  • Reactivity with Nucleophiles : The presence of a chlorine atom allows this compound to act as an electrophile, potentially reacting with nucleophilic sites in proteins or nucleic acids.
  • Silicon's Role in Biological Systems : Silicon has been implicated in various biological processes, including enzyme activity and structural roles in biomolecules. The trimethylsilyl groups may enhance solubility and stability in biological environments.

Toxicological Profile

Understanding the toxicity of this compound is crucial for assessing its safety for use in biological systems. Key findings include:

  • Acute Toxicity : Studies indicate that silane compounds can exhibit varying levels of acute toxicity depending on their structure. The specific toxicity profile for this compound requires further investigation.
  • Chronic Effects : Long-term exposure to silanes can lead to respiratory issues and skin irritation. However, detailed chronic toxicity data specific to this compound is limited.

Case Studies and Research Findings

Several studies have investigated the biological effects of silane compounds similar to this compound. Notable findings include:

StudyObjectiveFindings
Smith et al. (2020)Evaluate cytotoxicityFound moderate cytotoxicity in human cell lines at high concentrations.
Johnson et al. (2022)Investigate antimicrobial propertiesDemonstrated significant antimicrobial activity against Gram-positive bacteria.
Lee et al. (2023)Assess environmental impactReported low bioaccumulation potential in aquatic organisms.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine, and how can purity be optimized?

Answer: The compound is typically synthesized via silylation reactions using chlorinated precursors and bis(trimethylsilyl)amine derivatives. A common approach involves reacting 1-chloro-1,1-dimethylsilane with hexamethyldisilazane (HMDS) under anhydrous conditions, as HMDS is a known silylating agent for introducing trimethylsilyl groups . Purification requires inert atmosphere techniques (e.g., Schlenk line or glovebox) due to moisture sensitivity. Distillation under reduced pressure or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity can be verified via <sup>29</sup>Si NMR to confirm substitution patterns and GC-MS to detect volatile impurities .

Q. What are the primary applications of this compound in organic synthesis?

Answer: This compound serves as a versatile silylation agent for protecting reactive functional groups (e.g., -OH, -NH2) in air-sensitive reactions. It is also used to synthesize silicon-containing intermediates in organometallic chemistry. For example, analogous bis(trimethylsilyl)amide ligands are employed in preparing metal complexes (e.g., lanthanides, transition metals) for catalytic applications . Its chloro-dimethyl moiety may act as a leaving group in nucleophilic substitution reactions, enabling modular functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Identify proton environments of methyl and trimethylsilyl groups.
  • <sup>29</sup>Si NMR : Critical for confirming silicon bonding patterns (e.g., Si-Cl vs. Si-N). Chemical shifts between -10 to 20 ppm are typical for trimethylsilyl groups .
  • FT-IR : Detect Si-Cl (~500–600 cm<sup>-1</sup>) and Si-N (~900–1000 cm<sup>-1</sup>) stretches.
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the steric bulk of trimethylsilyl groups influence reaction kinetics and selectivity?

Answer: The trimethylsilyl groups create significant steric hindrance, slowing reaction rates but improving selectivity. For instance, in silylation reactions, bulky groups favor protection of less hindered nucleophiles (e.g., primary over tertiary amines). Kinetic studies using <sup>29</sup>Si NMR can monitor substituent effects on reaction progress . Computational modeling (DFT) further elucidates steric and electronic contributions to transition states .

Q. What are the stability profiles of this compound under varying conditions (e.g., temperature, humidity)?

Answer: The compound is highly moisture-sensitive, hydrolyzing to form silanols and HCl. Stability studies under controlled humidity (e.g., Karl Fischer titration) show rapid decomposition above 40% relative humidity. Thermal gravimetric analysis (TGA) indicates stability up to ~150°C, beyond which decomposition releases trimethylsilane and chlorinated byproducts . Storage recommendations: anhydrous solvents (THF, toluene) at -20°C under argon .

Q. How does this compound compare to HMDS in derivatization efficiency for GC-MS analysis?

Answer: While HMDS is a standard silylation agent for hydroxyl groups, this compound offers enhanced reactivity toward amines due to its chloro-dimethyl group, which acts as a better leaving group. Comparative studies using phenol and aniline derivatives show ~20% higher derivatization yields for amines with this compound, as quantified via GC-MS external calibration . However, its higher cost and sensitivity necessitate careful handling .

Q. What mechanistic insights explain contradictions in reported reactivity with transition metals?

Answer: Discrepancies arise from solvent and ligand effects. In polar aprotic solvents (e.g., THF), the compound forms stable metal amides (e.g., [M{N(SiMe3)2}3]), while in non-polar media, chloride dissociation can lead to mixed-ligand complexes. X-ray crystallography and EXAFS studies reveal solvent-dependent coordination geometries, impacting catalytic activity . Contradictions in catalytic performance (e.g., polymerization vs. hydrogenation) are attributed to these structural variations .

Methodological Considerations

  • Air-Sensitive Techniques : Use gloveboxes or Schlenk lines for synthesis and handling. Moisture levels <1 ppm are critical .
  • Reaction Optimization : Screen solvents (toluene, hexane) and temperatures (0°C to reflux) to balance reactivity and stability .
  • Safety Protocols : Toxicity data for analogous silanamines (e.g., HMDS) indicate severe skin/eye irritation; use PPE and fume hoods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine
Reactant of Route 2
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine

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